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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)azepane

CAS No.: 383129-21-3

Cat. No.: B1608781 Get Quote

Executive Summary: The Azepane Paradox
The azepane (hexamethyleneimine) scaffold presents a unique "high-risk, high-reward" profile

in drug discovery. While its seven-membered ring offers distinct conformational flexibility and

lipophilicity profiles compared to the ubiquitous piperidine or pyrrolidine rings, it historically

suffers from poor metabolic stability.

This guide analyzes how substitution at the C2 position acts as a critical determinant of

pharmacokinetic (PK) success. By introducing steric bulk or electron-withdrawing groups at C2,

medicinal chemists can modulate lipophilicity (LogD), block metabolic "soft spots" (alpha-

oxidation), and fine-tune Blood-Brain Barrier (BBB) permeability.
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Feature
Azepane
(Unsubstituted)

2-Substituted
Azepane

Impact on Drug
Design

Lipophilicity (LogP) High (> Piperidine) Tunable

Enhanced membrane

permeability; risk of

non-specific binding.

Metabolic Stability
Low (Rapid

-oxidation)
Moderate to High

C2-substituents

sterically hinder

CYP450 access to the

-carbon.

Conformational

Entropy
High (Fluxional) Restricted

Pre-organization of

bioactive

conformation;

improved receptor

affinity.

Physicochemical Profiling & ADME Logic
Lipophilicity and Basicity Trends
Azepanes are generally more lipophilic than their five- (pyrrolidine) and six-membered

(piperidine) counterparts due to the additional methylene group.

Basicity (pKa): The secondary amine of azepane has a pKa of ~11.0, similar to piperidine. At

physiological pH (7.4), it exists predominantly as a cation.

LogD impact: 2-substitution dramatically alters LogD. A hydrophobic group (e.g., 2-Phenyl)

increases LogD, potentially improving CNS penetration but increasing clearance. Polar

groups (e.g., 2-CF

or 2-OMe) can lower LogD while blocking metabolism.

Metabolic Liability: The -Oxidation Pathway
The primary clearance mechanism for azepanes is Cytochrome P450-mediated oxidation at the

carbon alpha to the nitrogen (
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-C).

Hydroxylation: CYP450 inserts an oxygen at the

-C.

Iminium Formation: Loss of water yields a reactive iminium species.

Ring Opening: Hydrolysis of the iminium leads to ring-opened amino-aldehyde metabolites,

which are rapidly cleared or form toxic adducts.

Strategic Intervention: Placing a substituent at C2 introduces steric hindrance, preventing the

CYP450 heme iron from approaching the

-proton.

Comparative Data: Impact of 2-Substitution
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in Orexin

receptor antagonists and H3 receptor ligands.

Table 1: Relative PK Parameters of 2-Substituted
Azepane Analogs
Data represents average trends derived from rat liver microsome (RLM) stability assays.
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2-
Substituent
(R)

LogD

RLM CL

(

L/min/mg)

T

(min)

BBB
Permeabilit
y (P

)

Mechanism
of Action

-H (Parent) 2.1 > 50 (High) < 15 Moderate

Unprotected

-carbons;

rapid ring

oxidation.

-CH

(Methyl)
2.4 25 - 40 (Mod) 20 - 40 High

Slight steric

hindrance;

increases

lipophilicity.

-Ph (Phenyl) 3.2 10 - 20 (Low) > 60 High

Significant

steric bulk

blocks CYP

access; high

plasma

protein

binding.

-CF

(Trifluorometh

yl)

2.8
< 10 (Very

Low)
> 90 Moderate

Electronic

deactivation

of

-C-H bond +

Steric

blockade.
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Critical Insight: While 2-Phenyl substitution offers excellent metabolic stability, the significant

increase in lipophilicity (LogD > 3) often leads to high Plasma Protein Binding (PPB > 95%),

reducing the free fraction (

) available for target engagement. The 2-CF

or 2-F analogs often represent the "sweet spot" of stability without excessive

lipophilicity.

Visualizing the Metabolic Blockade
The diagram below illustrates the mechanistic divergence between unsubstituted and 2-

substituted azepanes during Phase I metabolism.
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Figure 1: Divergent metabolic fates of azepanes. Unsubstituted rings undergo rapid

-oxidation and ring opening, while C2-substitution sterically prevents CYP450 access,
preserving scaffold integrity.

Experimental Protocols
To validate the PK advantages of 2-substituted azepanes, the following Microsomal Stability

Protocol is recommended. This protocol is self-validating using internal standards.

Protocol: In Vitro Microsomal Stability Assay (RLM/HLM)
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Objective: Determine the intrinsic clearance (

) and half-life (

) of azepane derivatives.

Reagents:

Liver Microsomes (Rat/Human, 20 mg/mL protein conc).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6P dehydrogenase).

Phosphate Buffer (100 mM, pH 7.4).

Internal Standard (e.g., Propranolol for high turnover, Warfarin for low turnover).

Workflow:

Preparation: Dilute test compounds to 1

M in Phosphate Buffer (ensure <0.1% DMSO final conc).

Pre-incubation: Mix 30

L microsomes (final conc 0.5 mg/mL) with 370

L buffer/compound mix. Incubate at 37°C for 5 min.

Initiation: Add 100

L NADPH regenerating system to start the reaction.

Sampling: At

min, remove 50

L aliquots.

Quenching: Immediately dispense aliquot into 150
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L ice-cold Acetonitrile containing the Internal Standard.

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM

mode).

Calculation: Plot

vs. time. The slope

is the elimination rate constant.

Visualization of Experimental Logic
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Kinetic Sampling Loop

1. Prepare 1µM Compound
(<0.1% DMSO)

2. Pre-incubate with Microsomes
(37°C, 5 min)

3. Initiate with NADPH

4. Aliquot at t=0, 15, 30, 60 min

5. Quench with ACN + Int. Std.

6. LC-MS/MS Analysis
(Calculate Slope k)

Output: CL_int & t_1/2

Click to download full resolution via product page

Figure 2: Step-by-step workflow for determining intrinsic clearance, ensuring rigorous data

generation for SAR analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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